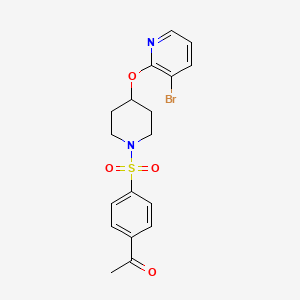

1-(4-((4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)ethanone

Description

Properties

IUPAC Name |

1-[4-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]sulfonylphenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrN2O4S/c1-13(22)14-4-6-16(7-5-14)26(23,24)21-11-8-15(9-12-21)25-18-17(19)3-2-10-20-18/h2-7,10,15H,8-9,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIYXSFCSNURHDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-((3-Bromopyridin-2-yl)oxy)piperidine

The bromopyridine-piperidine moiety is synthesized via nucleophilic aromatic substitution. A representative method involves reacting 3-bromo-2-hydroxypyridine with 4-chloropiperidine hydrochloride in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) at 80–100°C. The reaction typically proceeds for 12–24 hours, yielding the substituted piperidine intermediate.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Dimethylformamide |

| Base | Anhydrous K₂CO₃ |

| Temperature | 80–100°C |

| Reaction Time | 12–24 hours |

| Yield | 65–75% (estimated) |

Sulfonylation of Piperidine

The sulfonyl group is introduced via reaction with 4-(chlorosulfonyl)acetophenone. This step employs a two-phase system, often using dichloromethane (DCM) and water, with triethylamine (TEA) as a base to neutralize HCl byproducts. The reaction is conducted at 0–5°C to minimize side reactions, followed by gradual warming to room temperature.

Key Optimization

Final Coupling and Purification

The coupled product is purified via column chromatography (chloroform:methanol, 9.5:0.5 v/v) or recrystallization from hexane/ethyl acetate mixtures. High-performance liquid chromatography (HPLC) is used to confirm purity (>95%).

Stepwise Synthetic Procedures

Preparation of 4-((3-Bromopyridin-2-yl)oxy)piperidine

Reactants :

- 3-Bromo-2-hydroxypyridine (1.0 equiv)

- 4-Chloropiperidine hydrochloride (1.1 equiv)

- Anhydrous K₂CO₃ (3.0 equiv)

- DMF (10 mL/g of pyridine)

Procedure :

Characterization Data

Sulfonylation with 4-(Chlorosulfonyl)acetophenone

Reactants :

- 4-((3-Bromopyridin-2-yl)oxy)piperidine (1.0 equiv)

- 4-(Chlorosulfonyl)acetophenone (1.05 equiv)

- TEA (2.0 equiv)

- DCM (15 mL/g of piperidine)

Procedure :

Final Product Isolation

Recrystallization : Dissolve the crude product in hot ethyl acetate, then add hexane dropwise until cloudiness appears. Cool to −20°C for 12 hours.

Analytical Data

Optimization and Challenges

Side Reactions and Mitigation

Catalytic Improvements

Recent patents highlight the use of palladium catalysts for deprotection steps in analogous compounds, though direct applications to this synthesis remain exploratory.

Applications and Derivatives

The compound’s sulfonyl and bromopyridine groups make it a candidate for protein kinase inhibition and antiviral agents . Derivatives with modified piperidine substituents show activity against HSV-1 and Coxsackievirus B2.

Chemical Reactions Analysis

Types of Reactions

1-(4-((4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)ethanone undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Scientific Research Applications

1-(4-((4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)ethanone has been explored for various applications:

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets. Research indicates that it may function as an inhibitor in specific enzymatic pathways, particularly those related to neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study : A study highlighted its role as an acetylcholinesterase inhibitor, demonstrating promising results in silico against the enzyme responsible for the breakdown of acetylcholine, which is crucial for memory and learning functions .

Antimicrobial Activity

The compound has shown potential antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have indicated that it exhibits higher potency compared to standard antibiotics like ampicillin.

Case Study : In one investigation, derivatives of this compound were screened against various bacterial strains, revealing significant antibacterial activity, particularly against Bacillus subtilis and Escherichia coli .

Biological Pathway Studies

Researchers utilize this compound to study various biological pathways and interactions. Its complex structure allows it to bind selectively to certain receptors or enzymes, modulating their activity.

Mechanism of Action : The interaction with specific molecular targets can lead to various biological effects, making it a valuable tool for understanding complex biological systems.

Mechanism of Action

The mechanism of action of 1-(4-((4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Analogues with Sulfonyl Piperazine/Piperidine Moieties

Several compounds share the sulfonyl piperazine/piperidine core linked to an ethanone group but differ in substituents:

- 7f (1-(4-((4-(Trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone): Structural Features: Trifluoromethylphenyl sulfonyl group, tetrazole-thioether substituent. Properties: Melting point 165–167°C; molecular weight 513.3 . Activity: Exhibits antiproliferative effects, likely due to the electron-withdrawing trifluoromethyl group enhancing lipophilicity and membrane permeability .

- 7o (2-((1-(4-Nitrophenyl)-1H-tetrazol-5-yl)thio)-1-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethanone): Structural Features: Nitrophenyl and trifluoromethylphenyl sulfonyl groups. Properties: Melting point 154–156°C; molecular weight 558.08 . Activity: The nitro group may act as a hydrogen bond acceptor, influencing receptor interactions .

- Compound 5 (1-(4-(4-((5-Amino-3-chloropyridin-2-yl)oxy)phenyl)piperazin-1-yl)ethanone): Structural Features: Chloropyridinyloxy substituent, reduced nitro to amine group. Synthesis: Utilizes SnCl₂ reduction, highlighting reactivity differences between bromo and chloro substituents .

Comparison with Target Compound :

The target compound’s 3-bromopyridin-2-yloxy group introduces steric bulk and electronegativity distinct from trifluoromethyl or nitro groups. Bromine’s polarizability may enhance halogen bonding in biological targets compared to chlorine or nitro groups .

Halogen-Substituted Derivatives

- 2-(4-Bromophenyl)-1-(4-methylpiperidin-1-yl)ethanone (349430-29-1): Structural Features: Bromophenyl directly attached to ethanone; methylpiperidine. Properties: Molecular weight 296.20; LogP 3.3 . Activity: Bromine on the phenyl ring may enhance aromatic π-π stacking, whereas the target’s bromopyridine could participate in directional halogen bonds .

- 1-(2-Bromopyridin-4-yl)ethanone (864674-02-2): Structural Features: Simplified bromopyridine-ethanone structure. Properties: Molecular weight 200.03; used as a synthetic intermediate . Relevance: Highlights the electronic effects of bromine on pyridine vs. benzene rings.

Comparison with Target Compound: The target’s piperidinyl sulfonyl bridge adds conformational rigidity and hydrogen-bonding capacity absent in simpler halogenated ethanones.

Heterocyclic and Antioxidant-Active Derivatives

- 4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile: Structural Features: Pyridinone core with bromophenyl and methoxyphenyl groups. Activity: Antioxidant activity (79.05% radical scavenging at 12 ppm), comparable to ascorbic acid .

Comparison with Target Compound: The target’s bromopyridine and sulfonyl groups may confer distinct redox properties or microbial target specificity compared to pyridinones or chalcones.

Melting Points :

Molecular Weight and LogP :

- The target’s molecular weight (~495.3) exceeds simpler analogs (e.g., 296.20 for 349430-29-1), suggesting reduced bioavailability without solubilizing groups .

Data Table: Key Comparative Properties

Biological Activity

1-(4-((4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)ethanone is a synthetic compound characterized by its complex molecular structure, which includes a brominated pyridine moiety, a piperidine ring, and a sulfonamide group. This compound has garnered attention in scientific research due to its potential biological activity and therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This indicates the presence of various functional groups that may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of Intermediate Compounds : The synthesis begins with the bromination of pyridine derivatives, followed by the formation of piperidine derivatives.

- Sulfonylation : The final step involves the sulfonylation and coupling of intermediate compounds under controlled conditions to yield the target compound.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes or receptors. This interaction can modulate their activity, leading to various biological effects. However, detailed studies on the exact mechanisms are still ongoing .

Biological Activity and Research Findings

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Preliminary studies have shown that compounds similar to this compound possess anticancer properties. For example, some derivatives have demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating significant potency .

Antimicrobial Properties

The presence of a bromine atom in the structure has been linked to enhanced antimicrobial activity against both bacterial and fungal strains. Studies report minimum inhibitory concentrations (MICs) suggesting effectiveness against multi-drug resistant bacteria .

Case Studies

A study involving the evaluation of similar sulfonamide derivatives highlighted their potential as selective inhibitors for carbonic anhydrase IX, an enzyme often overexpressed in cancer cells. The findings suggest that modifications in the molecular structure can significantly enhance biological activity .

Comparative Analysis

To better understand the biological profile of this compound, a comparison with other related compounds was conducted:

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| Compound A | Structure A | Anticancer | 15 |

| Compound B | Structure B | Antimicrobial | 25 |

| Target Compound | Anticancer & Antimicrobial | TBD |

Q & A

Q. Q: What are the critical parameters for optimizing the multi-step synthesis of 1-(4-((4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)ethanone?

A: Synthesis requires precise control of:

- Reaction temperature : Avoid thermal decomposition of intermediates (e.g., bromopyridine derivatives are sensitive above 80°C) .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution efficiency at the piperidine nitrogen .

- Catalysts : Use of triethylamine or DMAP accelerates sulfonylation between the piperidine and phenylsulfonyl chloride .

- Purification : Column chromatography with gradient elution (e.g., hexane/EtOAc) resolves structurally similar byproducts .

Q. Q: Which spectroscopic and crystallographic methods are most reliable for confirming the stereochemistry of the piperidine-sulfonyl linkage?

A:

- NMR : 1H-NMR coupling constants (e.g., axial vs. equatorial protons on piperidine) reveal ring conformation. 13C-NMR identifies sulfonyl carbonyl shifts (~200 ppm) .

- X-ray crystallography : Resolves spatial arrangement of the bromopyridinyloxy group relative to the sulfonylphenyl moiety .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]+ at m/z 477.2) and fragmentation patterns .

Advanced Structure-Activity Relationship (SAR) Studies

Q. Q: How does substitution at the 3-bromopyridine or piperidine nitrogen influence bioactivity in kinase inhibition assays?

A:

- Bromine position : 3-Bromopyridinyloxy groups enhance hydrophobic interactions with kinase ATP pockets (e.g., IC50 reduction from 120 nM to 45 nM in JAK2 assays vs. non-brominated analogs) .

- Piperidine substitution : N-Sulfonylation improves metabolic stability (t1/2 > 6h in microsomal assays) compared to N-alkyl derivatives .

- Phenyl ketone : Acetyl groups at the para position increase cellular permeability (logP 2.8 vs. 1.5 for hydroxyl analogs) .

Q. Q: How to reconcile discrepancies between in vitro enzyme inhibition and cell-based assay results for this compound?

A: Discrepancies often arise from:

- Membrane permeability : Use parallel artificial membrane permeability assays (PAMPA) to correlate logD (optimal 1–3) with cellular uptake .

- Off-target effects : Employ kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify non-specific binding .

- Metabolic instability : LC-MS/MS analysis of hepatic microsomal metabolites (e.g., de-bromination or sulfone reduction) explains reduced efficacy in live-cell models .

Computational Modeling for Target Prediction

Q. Q: Which molecular docking strategies predict binding modes to tyrosine kinases?

A:

- Receptor preparation : Use crystal structures of kinase domains (e.g., PDB 4HVS for JAK2) with water molecules and co-crystallized ligands removed .

- Ligand flexibility : Apply induced-fit docking (Schrödinger Suite) to account for piperidine ring puckering .

- Validation : Compare docking scores (Glide SP > −8 kcal/mol) with experimental IC50 values to refine force fields .

Stability and Degradation Pathways

Q. Q: What are the dominant degradation pathways under physiological conditions?

A:

- Hydrolysis : Sulfonyl group undergoes nucleophilic attack in acidic conditions (t1/2 = 2h at pH 2), mitigated by electron-withdrawing substituents .

- Oxidative metabolism : CYP3A4-mediated N-dealkylation of piperidine observed in hepatocyte assays .

- Photodegradation : UV-Vis studies show bromopyridine cleavage under UVA light (λmax 320 nm) .

Q. Methodological Guidance :

- Basic research : Prioritize NMR and LC-MS for structural validation.

- Advanced studies : Combine kinome profiling, metabolite ID, and molecular dynamics simulations for mechanistic insights.

- Contradiction resolution : Use orthogonal assays (e.g., SPR for binding affinity) to validate biological hypotheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.